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Compound of Interest

Compound Name: JT001

Cat. No.: B12371749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and

experimental protocols for JT001 (also known as VV116), an oral nucleoside analog

investigated for the treatment of COVID-19. The information is compiled from published clinical

trial data.

Drug Information
Drug Name: JT001 (VV116)

Mechanism of Action: JT001 is a prodrug of a remdesivir analog. After oral administration, it

is metabolized to its active nucleoside triphosphate form. This active form acts as a

competitive inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), leading

to the termination of viral RNA synthesis.[1][2][3]

Therapeutic Indication: Treatment of mild to moderate COVID-19.

Dosage and Administration in Clinical Trials
JT001 has been evaluated in various clinical trials at different dosages and durations. The

administration is consistently via oral tablets.
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The following table summarizes the quantitative data on JT001 dosage and administration from

key clinical trials.
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Clinical Trial ID Phase
Patient
Population

Dosage
Regimen

Duration

Phase 1 (SAD) 1 Healthy Subjects

Single ascending

doses of 25 mg,

50 mg, 100 mg,

200 mg, 400 mg,

600 mg, and 800

mg.[4]

Single Dose

Phase 1 (MAD) 1 Healthy Subjects

200 mg, 400 mg,

and 600 mg

administered

every 12 hours.

[4]

5.5 days

NCT05242042 2/3
Mild to moderate

COVID-19

Dosage not

specified in

publicly available

information.

Administered

orally every 12

hours.[5]

5 days

NCT05582629 3
Mild to moderate

COVID-19

Dosage not

specified in

publicly available

information.

Administered

orally every 12

hours.[6]

5 days

NCT05341609 3
Mild to moderate

COVID-19

Day 1: 600 mg

every 12 hours;

Days 2-5: 300

mg every 12

hours.

5 days

Case Report N/A COVID-19 with

severe liver

Day 1: 300 mg

every 12 hours;

5 days
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dysfunction Days 2-5: 200

mg every 12

hours.

Signaling Pathway and Experimental Workflows
Mechanism of Action of JT001
The following diagram illustrates the proposed mechanism of action of JT001 in inhibiting

SARS-CoV-2 replication.
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Caption: Mechanism of JT001 in inhibiting SARS-CoV-2 replication.

Clinical Trial Workflow for a Pharmacokinetic Study
This diagram outlines a typical workflow for a clinical trial evaluating the pharmacokinetics of

JT001.
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Caption: Workflow of a typical pharmacokinetic clinical trial for JT001.

Experimental Protocols
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of JT001 and its active metabolite in

human subjects.

Methodology:

Sample Collection: Whole blood samples are collected in tubes containing an appropriate

anticoagulant (e.g., EDTA) at pre-defined time points before and after drug administration. A

typical sampling schedule for a single-dose study might be: pre-dose (0 hours), and at 0.25,

0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. For multiple-dose studies,

samples are collected before and after the first dose and at steady-state.[7]

Sample Processing: Plasma is separated from whole blood by centrifugation at

approximately 1500 x g for 10 minutes at 4°C. The plasma is then transferred to labeled

cryovials and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of JT001 and its active metabolite are quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This

involves protein precipitation from the plasma samples, followed by chromatographic

separation and mass spectrometric detection.

Pharmacokinetic Parameter Calculation: The plasma concentration-time data for each

subject is analyzed using non-compartmental methods with appropriate software (e.g.,

WinNonlin). Key pharmacokinetic parameters to be determined include:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure over time. This includes

AUC from time zero to the last measurable concentration (AUC0-t) and AUC extrapolated
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to infinity (AUC0-inf).

t1/2: Terminal elimination half-life.

CL/F: Apparent total clearance of the drug from plasma after oral administration.

Vz/F: Apparent volume of distribution during the terminal phase after oral administration.

Assessment of Viral Load
Objective: To evaluate the antiviral efficacy of JT001 by measuring the change in SARS-CoV-2

viral load.

Methodology:

Sample Collection: Nasopharyngeal or oropharyngeal swabs are collected from participants

at baseline and at various time points during and after treatment.

RNA Extraction: Viral RNA is extracted from the collected swabs using a validated

commercial kit.

Quantitative Real-Time PCR (qRT-PCR): The extracted RNA is subjected to qRT-PCR to

quantify the amount of SARS-CoV-2 RNA. Specific primers and probes targeting conserved

regions of the viral genome (e.g., genes for the nucleocapsid (N), envelope (E), or RNA-

dependent RNA polymerase (RdRp)) are used.

Data Analysis: The viral load is typically reported as log10 copies/mL. The change from

baseline in viral load is calculated for each treatment group and compared to assess the

antiviral activity of JT001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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